2-(1h-Imidazol-4-ylmethyl)-9h-carbazole
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Overview
Description
YM-116 is a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), also known as steroid 17-alpha-hydroxylase. This enzyme plays a crucial role in the biosynthesis of androgens and cortisol. YM-116 has been studied for its potential therapeutic applications, particularly in the treatment of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-116 involves the formation of the core structure, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the imidazole ring to the carbazole core: This step involves the use of a suitable linker, such as a halomethyl derivative, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of YM-116 would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: YM-116 undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbazole core can undergo reduction reactions.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of YM-116, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: As a potent inhibitor of CYP17A1, YM-116 is used in studies related to enzyme inhibition and drug metabolism.
Biology: YM-116 is used to study the role of CYP17A1 in steroid biosynthesis and its impact on cellular processes.
Medicine: YM-116 has shown promise in the treatment of prostate cancer by inhibiting androgen biosynthesis, which is crucial for the growth of prostate cancer cells
Industry: YM-116 can be used in the development of new therapeutic agents targeting CYP17A1.
Mechanism of Action
YM-116 exerts its effects by inhibiting the enzyme CYP17A1. This enzyme is involved in the conversion of pregnenolone and progesterone to their 17-alpha-hydroxy derivatives, which are precursors for androgen and cortisol synthesis. By inhibiting CYP17A1, YM-116 reduces the production of androgens and cortisol, thereby exerting its therapeutic effects .
Molecular Targets and Pathways:
CYP17A1: The primary target of YM-116.
Steroid Biosynthesis Pathway: YM-116 disrupts this pathway, leading to reduced androgen and cortisol levels
Comparison with Similar Compounds
YM-116 is unique in its high potency and selectivity as a CYP17A1 inhibitor. Similar compounds include:
Abiraterone: Another CYP17A1 inhibitor used in the treatment of prostate cancer.
Ketoconazole: A less selective CYP17A1 inhibitor with broader antifungal activity.
Uniqueness of YM-116: YM-116’s high selectivity and potency make it a valuable tool in both research and therapeutic applications, particularly in the context of prostate cancer .
Properties
Molecular Formula |
C16H13N3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)-9H-carbazole |
InChI |
InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18) |
InChI Key |
SHWQRVBJVFBWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4 |
Synonyms |
2-(1H-imidazol-4-ylmethyl)-9H-carbazole YM 116 YM-116 YM116 |
Origin of Product |
United States |
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